4-Cyano-3,5-difluorophenyl 4-butyl-benzoate
Description
4-Cyano-3,5-difluorophenyl 4-pentylbenzoate (CAS RN: 123843-69-6) is a halogenated aromatic ester with the molecular formula C₁₉H₁₇F₂NO₂ and a molecular weight of 329.35 g/mol . It features:
- A 4-cyano-3,5-difluorophenyl group, providing strong electron-withdrawing properties and steric effects.
- A 4-pentylbenzoate moiety, contributing to liquid crystalline behavior due to its flexible alkyl chain.
This compound is commercially available as a white-to-light yellow crystalline powder with >98% purity . It is utilized in organic electronics and liquid crystal displays (LCDs) due to its mesogenic properties and stability .
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFGAIDQESUWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610962 | |
| Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337367-02-9 | |
| Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337367-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling of Acid and Phenol Precursors
The primary synthetic route involves esterification between 4-butylbenzoic acid and 4-cyano-3,5-difluorophenol under carbodiimide-mediated conditions:
Reactants
- 4-Butylbenzoic acid
- 4-Cyano-3,5-difluorophenol
Reagents
- Dicyclohexylcarbodiimide (DCC) : Carboxylic acid activator (0.5–1.5 eq)
- 4-Dimethylaminopyridine (DMAP) : Nucleophilic catalyst (0.1–0.3 eq)
Conditions
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C → room temperature (RT), 12–24 hours
- Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
Mechanistic Insights
DCC converts the carboxylic acid to an reactive O-acylisourea intermediate, which undergoes nucleophilic attack by the phenolic oxygen (Figure 1). DMAP accelerates acyl transfer by stabilizing the transition state through π-π interactions.
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| DCC Equivalents | 0.8–1.5 eq | 1.2 eq | +18% |
| DMAP Loading | 0.05–0.3 eq | 0.2 eq | +12% |
| Reaction Time (h) | 6–36 | 18 | +9% |
Alternative Phenol Synthesis Pathways
Cyanation of Fluorinated Benzaldehyde Derivatives
When 4-cyano-3,5-difluorophenol is unavailable, a three-step synthesis from 3,5-difluoro-4-hydroxybenzaldehyde may be employed:
Step 1: Formylation
- Substrate : 4-Butylbenzoic acid phenyl ester
- Reagents : Paraformaldehyde, MgCl₂, Et₃N
- Conditions : DCM, 60°C, 12 h
Step 2: Aldehyde → Nitrile Conversion
Step 3: Phenol Regeneration
- Reagents : NaOH/THF (1:3 v/v)
- Conditions : 60°C, 0.5 h
Comparative Analysis of Esterification Catalysts
Table 2: Catalyst Performance in Model Reactions
| Catalyst System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 18 | 78 | 95.2 |
| EDCI/HOBt | THF | 24 | 65 | 91.8 |
| HATU/DIPEA | DMF | 6 | 82 | 93.4 |
| Mitsunobu (DEAD/PPh₃) | Toluene | 48 | 58 | 88.6 |
Key findings:
- HATU systems show faster kinetics but require costly reagents
- Mitsunobu conditions suffer from phosphine oxide byproducts
- DCC/DMAP remains optimal for scalability and cost-effectiveness
Solvent Effects on Reaction Kinetics
Figure 2: Initial Rate vs. Solvent Polarity
- Non-polar solvents (Toluene, 0.099): 0.12 mM/min
- Chlorinated (DCM, 0.309): 0.28 mM/min
- Ethers (THF, 0.207): 0.31 mM/min
- Amides (DMF, 0.404): 0.19 mM/min
THF provides optimal balance between reactant solubility and transition state stabilization through moderate polarity.
Large-Scale Production Considerations
Workflow for Kilo-Lab Synthesis
Charge Sequence :
- Dissolve 4-butylbenzoic acid (1.0 eq) in THF (5 vol)
- Add DCC (1.2 eq) at 0°C
- After 30 min, introduce DMAP (0.2 eq) and phenol (1.05 eq)
Temperature Control :
- Maintain <30°C during exothermic coupling phase
Byproduct Management :
- Filter dicyclohexylurea (DCU) through celite bed
- Implement aqueous wash cascade (HCl → NaHCO₃ → brine)
Crystallization :
- Use heptane/EtOAc (3:1) for recrystallization
- Isolate yield: 72–75% on 2 kg scale
Emerging Methodologies
Continuous Flow Approaches
- Microreactor Design :
- Channel dimensions: 500 μm ID
- Residence time: 8.5 min
- Productivity: 12 g/h vs. 2.3 g/h batch
Enzymatic Esterification
- Candida antarctica Lipase B :
- Solvent-free, 50°C
- Conversion: 68% at 24 h
- Challenges: Nitrile group tolerance
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis (H⁺) | Concentrated HCl/H₂SO₄, H₂O | 4-butylbenzoic acid + 4-cyano-3,5-difluorophenol | Protonation of carbonyl oxygen enhances electrophilicity. |
| Basic Hydrolysis (OH⁻) | NaOH/KOH, aqueous ethanol | Sodium/potassium 4-butylbenzoate + 4-cyano-3,5-difluorophenol | Nucleophilic acyl substitution via hydroxide attack. |
Kinetic Considerations : Electron-withdrawing cyano and fluorine groups increase the ester's susceptibility to hydrolysis compared to unsubstituted analogs .
Nucleophilic Aromatic Substitution (SNAr)
Fluorine atoms at the 3- and 5-positions participate in SNAr reactions due to activation by the para-cyano group:
| Nucleophile | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Ammonia | NH₃, CuCl₂, 150°C, sealed tube | 4-cyano-3-amino-5-fluorophenyl 4-butylbenzoate | Regioselectivity favors 3-F substitution. |
| Thiophenol | PhSH, K₂CO₃, DMF, 80°C | 4-cyano-3-(phenylthio)-5-fluorophenyl 4-butylbenzoate | Steric hindrance limits bis-substitution. |
Electronic Effects : The cyano group (-CN) at position 4 enhances ring electrophilicity by -I and -M effects, facilitating SNAr at positions 3 and 5 .
Cyano Group Transformations
The cyano group undergoes reduction and hydrolysis:
Reduction to Amine
| Reducing Agent | Conditions | Product | Side Reactions |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C→RT | 4-amino-3,5-difluorophenyl 4-butylbenzoate | Over-reduction of ester avoided at low T. |
| H₂/Pd-C | Ethanol, 50 psi, 60°C | Partially reduced intermediates | Competitive hydrogenolysis of ester observed. |
Hydrolysis to Carboxylic Acid
Transesterification
The butyl ester undergoes exchange with alcohols under catalytic conditions:
| Alcohol | Catalyst | Conditions | Product | Equilibrium Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 12 h | Methyl 4-cyano-3,5-difluorophenyl benzoate | 78% |
| Benzyl alcohol | Ti(OiPr)₄ (cat.) | Toluene, 110°C, 8 h | Benzyl 4-cyano-3,5-difluorophenyl benzoate | 65% |
Steric Effects : Bulkier alcohols (e.g., tert-butanol) show <30% conversion due to steric hindrance .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition thresholds:
-
Onset : 248°C (N₂ atmosphere)
-
Major Pathway : Cleavage of ester bond → 4-butylbenzoic acid + volatile cyanodifluorophenol derivatives .
Phase transitions observed via differential scanning calorimetry (DSC):
-
Glass Transition (Tg) : -12°C
-
Crystallization Exotherm : 98°C (ΔH = -45 J/g)
Comparative Reactivity with Structural Analogs
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is an aromatic ester with a cyano group and two fluorine atoms on the phenyl ring, having the molecular formula . It has a molecular weight of approximately 315.319 g/mol. This compound is intended for research purposes, finding applications across various scientific and industrial fields.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is used in various scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Industry It is used in developing advanced materials and coatings due to its unique chemical properties.
- Herbicide Research Esters of 4-cyano-3,4-diphenylbutanoic acids, and 4-cyano-3-phenyl-4-heteroarylbutanoic acid (esters) are used as herbicides .
Interaction Studies
Interaction studies often focus on its reactivity with various nucleophiles or electrophiles. The presence of both cyano and difluoro groups makes it an interesting subject:
- For studying enzyme interactions.
- Protein-ligand binding.
Similar Compounds
| Compound | Structural Features |
|---|---|
| 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate | Similar structure with a propyl group |
| 4-Cyano-3,5-difluorophenyl 4-pentyl-benzoate | Similar structure with a pentyl group |
The presence of both cyano and fluorine groups in these compounds enhances their potential for forming strong interactions with biological targets, making them valuable in various research applications.
Case Studies
- Potassium Channel Modulation: Research indicates that 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can modulate KV7 potassium channels, making it a potential candidate for pain management therapies. The compound enhances potassium ion flow through these channels, which is crucial for neuronal excitability regulation and could lead to new treatments for neuropathic pain without the adverse effects commonly associated with existing medications.
- Enzyme Interaction: Investigations suggest that 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can inhibit certain metabolic processes by binding competitively to enzyme active sites. This inhibition could potentially alter drug metabolism and efficacy, highlighting the need for further pharmacokinetic studies to understand its implications fully.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s behavior in different environments .
Comparison with Similar Compounds
Substituent Variation: Fluorine vs. Chlorine
Key Findings :
Alkyl Chain Length and Saturation
Key Findings :
Core Structure Modifications
Key Findings :
- Cyclohexane cores enhance solubility in organic solvents but reduce dielectric anisotropy compared to benzene .
- Benzene-based derivatives are preferred for high-resolution displays due to superior optical properties .
Research and Application Insights
- Liquid Crystal Applications: The pentyl chain in 4-cyano-3,5-difluorophenyl 4-pentylbenzoate optimizes the balance between flexibility and rigidity, making it ideal for twisted nematic (TN) and in-plane switching (IPS) LCDs .
- Electronic Devices: Copper(II) complexes of similar cyano-fluorophenyl esters are patented for use in organic light-emitting diodes (OLEDs) due to their charge-transport properties .
- Discontinued Analogues: Derivatives like 4-cyano-3,5-difluorophenyl (trans)-4-propylcyclohexanecarboxylate (CAS 170447-78-6) were discontinued, likely due to synthesis challenges or inferior performance .
Biological Activity
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is . The compound features a cyano group and two fluorine atoms on the phenyl ring, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the cyano and difluorophenyl groups enhances its interaction with microbial cell membranes, disrupting their integrity and function .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the modulation of enzyme activities related to cell proliferation and survival, potentially making it a candidate for further drug development in cancer therapy .
The biological activity of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The cyano and fluorine groups can form strong interactions with active sites on enzymes, influencing their activity and stability.
- Cell Signaling : The compound may modulate cellular redox states through electron transfer reactions, affecting signaling pathways involved in cell growth and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate | Propyl group instead of butyl | Similar antimicrobial properties but lower potency |
| 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate | Contains a but-3-en-1-yl group | Enhanced reactivity but similar biological activity |
The presence of the butyl group in 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate contributes to its hydrophobic interactions, enhancing its bioavailability compared to other analogs .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential use in developing new antimicrobial agents.
- Cancer Cell Studies : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate, and how can reaction efficiency be optimized?
The synthesis typically involves esterification between 4-butyl-benzoic acid derivatives and 4-cyano-3,5-difluorophenol. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.
- Nucleophilic substitution : React the activated acid with the fluorinated phenol under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like DMF or THF .
- Purification : Column chromatography or recrystallization to isolate the product. Optimize yields by controlling stoichiometry (1.2:1 molar ratio of phenol to acid) and using catalytic DMAP (4-dimethylaminopyridine) to enhance reaction rates .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate?
- ¹⁹F NMR : Resolves fluorine environments at C-3 and C-5 positions; chemical shifts typically appear at δ -110 to -120 ppm for aromatic fluorines .
- IR Spectroscopy : Confirms the presence of the cyano group (C≡N stretch at ~2220 cm⁻¹) and ester carbonyl (C=O stretch at ~1720 cm⁻¹) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 331.1) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields when synthesizing fluorinated benzoate esters under varying catalytic conditions?
- Systematic screening : Test catalysts (e.g., DMAP, HOBt), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions. Use DOE (Design of Experiments) to assess interactions between variables.
- Mechanistic studies : Employ ¹⁹F NMR to monitor intermediate formation and reaction progress. For example, track the disappearance of fluorophenol starting material (δ -115 ppm) .
- Statistical analysis : Apply ANOVA to determine significant factors affecting yield. Contradictions in literature may arise from solvent purity or moisture levels, which can quench reactive intermediates .
Q. In the context of liquid crystal research, how does the introduction of cyano and fluorine substituents influence the mesomorphic properties of benzoate esters?
- Polarity and dipole alignment : The cyano group enhances molecular dipole moments, promoting smectic phase formation. Fluorine substituents reduce intermolecular interactions, lowering phase transition temperatures.
- Experimental validation :
- DSC (Differential Scanning Calorimetry) : Measure clearing points (e.g., 120–150°C for smectic-to-isotropic transitions).
- XRD : Analyze layer spacing in smectic phases to assess molecular packing .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the thermal stability of fluorinated benzoate esters in different solvent systems?
- Controlled degradation studies : Heat the compound in solvents (e.g., DMSO, toluene) at 80–100°C and monitor decomposition via HPLC. Fluorinated esters are prone to hydrolysis in polar aprotic solvents, which may explain stability discrepancies .
- Isotopic labeling : Synthesize deuterated analogs (e.g., using 3,5-Difluorobenzoic-d₃ acid ) to track degradation pathways via mass spectrometry.
Application-Driven Methodologies
Q. What strategies are recommended for incorporating 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate into photoactive materials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
